![molecular formula C18H20N6O B2969114 1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251545-27-3](/img/structure/B2969114.png)
1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, an imidazole ring, and dimethylamino groups . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, such as DNA and RNA . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and imidazole rings, and the introduction of the dimethylamino groups . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and imidazole rings are aromatic and planar, while the dimethylamino groups could add some steric bulk .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The pyrimidine and imidazole rings might undergo electrophilic substitution reactions, while the dimethylamino groups could potentially be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might increase its stability, while the dimethylamino groups could potentially make it more soluble in certain solvents .Scientific Research Applications
Synthesis and Chemical Interactions
- The synthesis of similar compounds involves complex reactions, such as the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with barbituric acid in dimethylformamide at room temperature, leading to several compounds with established structures via X-ray analysis. These reactions highlight the intricate processes involved in creating compounds with potential biological applications (Link et al., 1981).
Antimicrobial and Antituberculosis Activity
- A class of compounds, including imidazo[1,2-a]pyridine-3-carboxamides, was synthesized and evaluated for its in vitro anti-tuberculosis activity against various tuberculosis strains. These compounds demonstrated remarkable microbe selectivity and potent activity against multi- and extensive drug-resistant TB strains, suggesting potential applications in combating tuberculosis infections (Moraski et al., 2011).
Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for their growth inhibitory properties against various cancer cell lines, including murine leukemia and human leukemia cell lines. Most compounds exhibited potent cytotoxicity, indicating their potential as anticancer agents (Deady et al., 2003).
DNA Binding Properties
- Pyrrole−imidazole polyamides, including those with imidazole carboxamide moieties, have been studied for their ability to recognize specific DNA sequences in the minor groove. These compounds demonstrate high specificity and affinity for certain DNA sequences, offering insights into the development of targeted molecular therapies (Swalley et al., 1996).
Metal Complex Formation
- The ligand resembling part of the metal-binding domain of bleomycin, which includes imidazole carboxamide structures, has been used to form complexes with iron. These studies provide a foundation for understanding the interaction of such compounds with metal ions, which is crucial for their potential therapeutic applications (Brown et al., 1990).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, it might interact with biological targets such as enzymes or receptors. The pyrimidine and imidazole rings, being common structures in biological molecules, might be involved in these interactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12-5-13(2)7-14(6-12)22-18(25)15-9-24(11-21-15)17-8-16(23(3)4)19-10-20-17/h5-11H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBDCUVYBIMASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

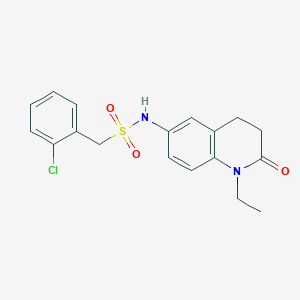
![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)

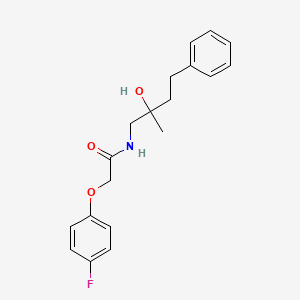

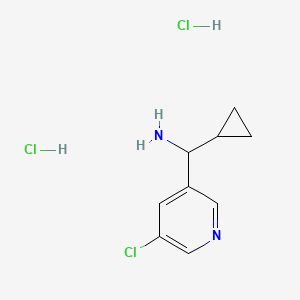
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)
![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)

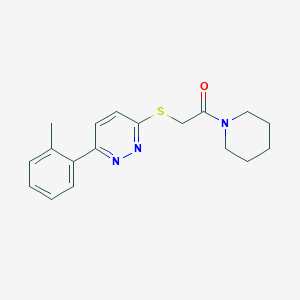
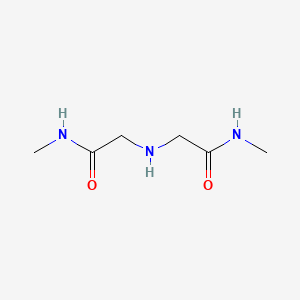
![1,3-Dichloro-2-[(2-methylsulfanylphenyl)methylsulfanyl]benzene](/img/structure/B2969049.png)
![8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969051.png)
